1H-Imidazole, 1-ethynyl-
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4N2 |
|---|---|
Molecular Weight |
92.1 g/mol |
IUPAC Name |
1-ethynylimidazole |
InChI |
InChI=1S/C5H4N2/c1-2-7-4-3-6-5-7/h1,3-5H |
InChI Key |
ZNVONTTWHZHLLZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CN1C=CN=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Imidazole, 1 Ethynyl and Its Derivatives
Direct Ethynylation of Imidazole (B134444) Rings
Direct ethynylation involves the formation of a bond between the N1 atom of an imidazole ring and an ethynyl (B1212043) group. This approach is often favored for its straightforwardness, starting from readily available imidazole precursors.
Strategies Involving Halo-Imidazoles as Precursors
The use of halo-imidazoles, particularly 2-haloimidazoles, serves as a common strategy for subsequent functionalization. While direct N-ethynylation of a halo-imidazole is not the most common route, the halogen atom can be a useful handle for introducing other functionalities before or after the N-ethynylation step. Nucleophilic substitution reactions on 2-haloimidazoles can be challenging, but under specific conditions, the halogen can be replaced by various nucleophiles. pharmaguideline.com For instance, the reaction of 2-chloroimidazoles with dimethylamine (B145610) is facilitated by the presence of copper salts. researchgate.net This highlights the potential for using halo-imidazoles as versatile intermediates in the synthesis of more complex imidazole derivatives, which could then undergo N-ethynylation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Sonogashira coupling is particularly relevant for the synthesis of ethynyl-substituted compounds. wikipedia.orgsigmaaldrich.comdntb.gov.ua This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org
The Sonogashira reaction has been successfully employed for the C-alkynylation of imidazoles, for instance, in the synthesis of 1,5-disubstituted-2,4-bis-alkynylated imidazoles. researchgate.net While this example demonstrates C-C bond formation, the principles of palladium catalysis are adaptable to N-C bond formation as well, although less commonly reported for direct N-ethynylation of the parent imidazole. The versatility of palladium catalysis allows for a wide range of substrates and functional groups to be tolerated, making it a valuable method for creating diverse libraries of ethynyl-substituted imidazoles. researchgate.netnih.gov The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.orglibretexts.org
Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Reactions for Imidazole Alkynylation
| Imidazole Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Reference |
| tert-Butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylate | Terminal Alkynes | PdCl2(PPh3)2, CuI | Et3N | THF | tert-Butyl 2,4-dialkynyl-5-methyl-1H-imidazole-1-carboxylate | researchgate.net |
| Heterocyclic Phosphonium Salt | Terminal Alkyne | Palladium Catalyst, CuI | DIPEA | NMP | Alkynyl-substituted heterocycle | acs.org |
Transition Metal-Catalyzed Syntheses of Ethynyl-Substituted Imidazoles
Beyond palladium, other transition metals have been explored for the synthesis of substituted imidazoles. beilstein-journals.org Copper-catalyzed reactions, for example, have been instrumental in various C-N bond-forming reactions. beilstein-journals.org While specific examples of direct N-ethynylation of imidazole using transition metal catalysis other than palladium are less documented, the broader field of transition metal-catalyzed C-H activation and functionalization offers promising avenues for future research in this area. researchgate.net For instance, methods for the direct C5-arylation of 2-arylimidazoles have been developed using palladium catalysis, demonstrating the potential for direct functionalization of the imidazole core. researchgate.net
Ring-Building Syntheses Incorporating Ethynyl Moieties
An alternative to direct ethynylation is the construction of the imidazole ring from precursors that already contain the ethynyl group. This approach allows for the strategic placement of substituents and can be highly efficient in building molecular complexity.
Intramolecular Cyclization Approaches to the Imidazole Ring
Intramolecular cyclization reactions are a powerful strategy for the synthesis of heterocyclic compounds, including imidazoles. sioc-journal.cn These reactions often involve the formation of one or more bonds in a single step, leading to the desired ring system. For example, the synthesis of imidazole-fused 1,4-benzoxazepines has been achieved through 7-exo-dig cyclizations of substrates containing alkyne functionalities. nih.gov While not directly forming 1-ethynyl-1H-imidazole, this methodology showcases the utility of intramolecular cyclization of alkyne-containing precursors to generate imidazole-containing polycyclic structures. Another example is the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives, which involves an intramolecular cyclization to form 2-substituted 1H-imidazole derivatives. researchgate.net
Denitrogenative Transformation of Triazoles for Imidazole Formation
The formation of the imidazole ring through the denitrogenative transformation of triazoles represents a powerful strategy in heterocyclic synthesis. This approach leverages the inherent reactivity of the triazole ring, which can be induced to extrude molecular nitrogen, leading to a reactive intermediate that subsequently cyclizes to form the imidazole core. Both transition-metal-catalyzed and acid-mediated pathways have been developed to facilitate this transformation.
Transition metal-catalyzed denitrogenative transannulation of a triazole ring has emerged as a significant method for constructing diverse nitrogen-containing heterocycles from readily available triazole precursors. nih.gov For instance, rhodium catalysts have been employed to promote the denitrogenation of N-sulfonyl-1,2,3-triazoles. The proposed mechanism involves the formation of a rhodium iminocarbene intermediate, which can then react with various partners, such as nitriles, to yield imidazole derivatives. nih.gov Microwave-assisted and conventional heating methods have both proven effective in providing the transannulation product in high yields. nih.gov
An alternative, metal-free approach involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov This method offers an efficient route to novel 2-substituted 1H-imidazole derivatives. The process is initiated by the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, followed by the opening of the triazole ring and insertion of an in situ generated carbene intermediate into the O-H bond of various alcohols under acidic conditions. mdpi.comresearchgate.net
The versatility of NH-1,2,3-triazoles as building blocks in denitrogenative ring cleavage transformations has also been highlighted. rsc.org In these reactions, in situ prepared N-acylated 1,2,3-triazoles serve as key intermediates. Acid-mediated ring opening of these N-acylated triazoles, followed by nitrogen elimination, affords vinyl cation intermediates that can undergo a variety of reactions, including cyclization to form heterocyclic cores. rsc.org
Preparation of N-Alkynyl Imidazoles
The introduction of an alkynyl group at the N1 position of the imidazole ring is a critical step in the synthesis of 1H-Imidazole, 1-ethynyl-. Several methods have been developed for this purpose, with dehydrohalogenation and elimination procedures being the classical approaches. More recently, alternative alkynylation strategies have been explored to enhance efficiency and substrate scope.
Dehydrohalogenation and other elimination reactions involving N-alkenyl azoles are foundational strategies for preparing N-alkynyl azoles. nih.gov These methods are valued for the accessibility of the starting materials and the directness of the synthetic process. Dehydrohalogenation is a well-established technique for alkyne synthesis and has been successfully applied to the preparation of related N-alkynyl amines and amides. nih.gov A notable example is the dehydrohalogenation strategy for the rapid synthesis of various N1-alkynyl benzotriazoles, which is appealing due to the limited number of steps and the availability of the starting materials. nih.gov
Beyond dehydrohalogenation, eliminations with alternative leaving groups have also been reported. For instance, a Shapiro-type elimination has been described as a method for synthesizing alkynes from esters, and this has been extended to the synthesis of an N-alkynyl pyrrole (B145914). nih.gov
Modern synthetic chemistry has seen the development of several alternative strategies for the N-alkynylation of imidazoles, often involving metal-catalyzed cross-coupling reactions. These methods offer advantages in terms of efficiency and functional group tolerance.
Copper-catalyzed synthesis of N-alkynyl imidazoles has been a significant area of research. One report details a cross-coupling reaction of imidazoles and bromoalkynes. nih.gov The researchers found that by using 2-acetylcyclohexanone (B32800) (AcC) as a ligand and CuI as the copper source, they could synthesize N-alkynyl imidazoles in moderate to good yields. nih.gov This procedure was a dedicated method for the metal-catalyzed synthesis of an N-alkynyl azole. nih.gov Another study found that PEG-400 could act as a ligand for the copper catalyst, negating the need for additional ligands like phenanthroline or acetylcyclohexanone. nih.gov
Terminal alkynes have also been utilized as cross-coupling partners, which is advantageous as it avoids the extra step of introducing a bromo group and is a more atom-efficient process. nih.gov An oxidative N-alkynylation strategy has been reported for the synthesis of N-alkynyl amides and several N-alkynyl indoles using this approach. nih.gov Furthermore, a simple and efficient method for the synthesis of N-alkynylheteroarenes from 1,1-dibromo-1-alkenes via a copper-catalyzed cross-coupling reaction has been developed, showing good yields and functional-group tolerance with TMEDA as the ligand for imidazole and benzimidazole (B57391) substrates. organic-chemistry.org
The table below summarizes the yields of various N-alkynyl imidazoles and benzimidazoles synthesized using a copper-catalyzed method with PEG-400.
| Entry | Product | Yield (%) |
| 1 | 74a | 88 |
| 2 | 74b | 75 |
| 3 | 74d | 65 |
| 4 | 74e | 43 |
| 5 | 74f | 78 |
Optimization of Synthetic Pathways
Design of Experiments (DoE) is a statistical methodology that allows for the systematic and efficient optimization of reaction conditions. nih.gov Unlike the traditional one-variable-at-a-time (OVAT) approach, DoE can simultaneously investigate the effects of multiple variables and their interactions on a reaction's outcome, such as yield or selectivity. nih.govnih.gov This methodology is particularly beneficial for complex, multi-component reactions like those often used in the synthesis of heterocyclic compounds. nih.gov
In the context of synthesizing ethynyl imidazoles, a DoE approach could be used to screen and optimize various reaction parameters. For a copper-catalyzed N-alkynylation, for instance, the factors to be investigated could include the choice of copper salt, ligand, base, solvent, temperature, and reaction time. A fractional factorial design could be initially employed to identify the most significant factors, followed by a response surface methodology to determine the optimal conditions. nih.gov The key benefit of DoE is its ability to provide a comprehensive understanding of the reaction space with a reduced number of experiments, leading to a more robust and optimized synthetic protocol. nih.gov
The purification of imidazole compounds, including ethynyl derivatives, is a critical step to ensure the final product meets the required standards of purity. A common method for purifying imidazoles is crystallization. google.com A process for purifying imidazoles by crystallization involves bringing a liquid mixture containing the imidazole compound into contact with one or more cooling surfaces. As the surfaces are cooled, crystals of the imidazole compound form. The non-crystallized residual liquid, which is richer in impurities, is then removed. The grown crystals can be washed with a suitable solvent to remove any remaining impurities. google.com
For ethynyl imidazoles, which may be sensitive to certain conditions, the choice of solvent and temperature for crystallization is crucial. The handling of these compounds may also require specific precautions due to their potential reactivity. For instance, terminal alkynes can be reactive, and the ethynyl group may participate in various side reactions if not handled properly. Therefore, purification and handling protocols should be designed to minimize degradation and ensure the stability of the final product.
The table below outlines a general, discontinuous process for the purification of imidazole compounds by crystallization.
| Step | Action |
| 1 | Bring the cooling surface(s) and the liquid mixture containing the imidazole compound into contact. |
| 2 | Cool the cooling surfaces to induce crystal growth. |
| 3 | End the cooling process when the desired crystal mass is achieved. |
| 4 | Remove the non-crystallized residual liquid from the crystals. |
| 5 | Wash the crystals with a suitable washing liquid. |
| 6 | Melt the purified crystals and discharge the liquid product. |
Chemical Reactivity and Transformation Mechanisms of 1h Imidazole, 1 Ethynyl
Reactions of the Ethynyl (B1212043) Group
The ethynyl group in N-alkynyl azoles is polarized due to the attached nitrogen atom, which moderates the electron density of the triple bond. This polarization renders the β-carbon more nucleophilic and the α-carbon more electrophilic, a key factor governing its reactivity in addition reactions nih.gov.
The oxidation of the terminal alkyne in 1H-Imidazole, 1-ethynyl- can proceed through several pathways depending on the oxidizing agent employed. While specific studies on this molecule are limited, the reactivity can be inferred from the established chemistry of terminal alkynes.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), typically lead to the cleavage of the carbon-carbon triple bond. This oxidative cleavage would be expected to yield imidazole-1-carboxylic acid and formic acid (which may be further oxidized to carbon dioxide).
Alternatively, milder oxidation conditions can yield α-dicarbonyl compounds. For instance, reaction with reagents like ruthenium tetroxide (RuO₄) could potentially oxidize the alkyne to 1-(1H-imidazol-1-yl)ethane-1,2-dione. The atmospheric oxidation of the parent imidazole (B134444) ring initiated by hydroxyl radicals has been studied, but this process focuses on ring degradation rather than transformations of an N-ethynyl substituent nih.govrsc.org.
Table 1: Predicted Products of Alkyne Oxidation
| Oxidizing Agent | Predicted Major Product(s) |
|---|---|
| Potassium Permanganate (KMnO₄) | Imidazole-1-carboxylic acid |
| Ozone (O₃), Oxidative Work-up | Imidazole-1-carboxylic acid |
The addition of water (hydration) or amines (hydroamination) across the ethynyl triple bond are fundamental transformations for 1H-Imidazole, 1-ethynyl-. These reactions are often catalyzed by transition metals, such as gold, copper, or titanium, and the regioselectivity is highly dependent on the catalytic system used acs.orgnih.govresearchgate.netresearchgate.net.
Hydration: Acid-catalyzed hydration of terminal alkynes typically follows Markovnikov's rule, which would predict the formation of 1-(1H-imidazol-1-yl)ethan-1-one. Metal catalysts, particularly gold(I) and mercury(II), are highly effective for this transformation, proceeding through the activation of the alkyne toward nucleophilic attack by water.
Hydroamination: The intermolecular addition of an N-H bond across the alkyne can produce enamines or imines. The regioselectivity is a significant challenge, but catalytic systems have been developed to favor either Markovnikov or anti-Markovnikov addition acs.orgnih.gov. For 1H-Imidazole, 1-ethynyl-, a copper-catalyzed system could potentially yield an enamine intermediate nih.gov. The reaction of N-alkynyl azoles with phenols has been reported, suggesting a similar reactivity with other nucleophiles nih.gov.
Table 2: Potential Products of Hydration and Hydroamination
| Reaction | Reagent/Catalyst | Regioselectivity | Predicted Product |
|---|---|---|---|
| Hydration | H₂SO₄ / H₂O | Markovnikov | 1-(1H-imidazol-1-yl)ethan-1-one |
The polarized triple bond of 1H-Imidazole, 1-ethynyl- makes it a competent partner in various cycloaddition reactions, acting as a dipolarophile or a dienophile. These reactions are powerful methods for constructing more complex heterocyclic systems libretexts.org.
[3+2] Dipolar Cycloaddition: This is a common reaction for alkynes, where a 1,3-dipole reacts across the triple bond to form a five-membered ring nih.govuchicago.edu. 1H-Imidazole, 1-ethynyl- would be expected to react with a variety of 1,3-dipoles. For example:
With Azides (R-N₃): Forms a 1,2,3-triazole derivative.
With Nitrile Oxides (R-CNO): Forms an isoxazole (B147169) derivative.
With Nitrones (R₂C=N⁺(R)-O⁻): Forms an isoxazoline (B3343090) derivative.
The regioselectivity of these additions is governed by frontier molecular orbital (FMO) theory, with the electronic nature of both the dipole and the dipolarophile (the ethynyl-imidazole) dictating the outcome mdpi.com.
[4+2] Cycloaddition (Diels-Alder Reaction): While less common for simple alkynes compared to alkenes, the ethynyl group can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. The reaction would yield a substituted, non-planar six-membered ring fused to the imidazole.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with alkenes can produce cyclobutene (B1205218) derivatives. Thermal [2+2] cycloadditions are also possible with specific partners like ketenes libretexts.org.
Ozonolysis is a powerful reaction for the cleavage of unsaturated carbon-carbon bonds wikipedia.org. The reaction of 1H-Imidazole, 1-ethynyl- with ozone would proceed via the Criegee mechanism, which involves a series of cycloaddition and cycloreversion steps organic-chemistry.org.
The initial step is a [3+2] cycloaddition of ozone across the triple bond to form an unstable primary ozonide (a 1,2,3-trioxolene). This intermediate rapidly rearranges or fragments. For alkynes, the pathway typically leads to the formation of a carboxylic anhydride (B1165640) intermediate if a single molecular fragment is produced, or to two separate carbonyl-containing fragments.
For 1H-Imidazole, 1-ethynyl-, ozonolysis would cleave the triple bond entirely. Depending on the work-up conditions, the reaction can yield different products:
Oxidative Work-up (e.g., with H₂O₂): This would lead to the formation of imidazole-1-carboxylic acid. The terminal carbon of the ethynyl group would be oxidized to carbon dioxide.
Reductive Work-up (e.g., with (CH₃)₂S): This could potentially yield 1H-imidazole-1-carbaldehyde and formaldehyde, although the formation of an α-ketoaldehyde, 1-(1H-imidazol-1-yl)glyoxal, is also a possible intermediate before full cleavage.
While the imidazole ring itself has low reactivity towards ozone, the electron-rich alkyne is the primary site of attack researchgate.net.
Reactivity of the Imidazole Ring
The imidazole ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution. It is generally more susceptible to electrophilic attack than other five-membered heterocycles like pyrazole (B372694) or thiophene (B33073) globalresearchonline.netslideshare.net. Substitution preferentially occurs at the C4 or C5 positions, as attack at the C2 position proceeds through a less stable cationic intermediate globalresearchonline.net.
The N-ethynyl group attached at the N1 position significantly influences this reactivity. Due to the high s-character of the sp-hybridized carbon, the ethynyl group acts as an electron-withdrawing group. This has two main consequences:
Deactivation: The group withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted imidazole.
Directing Effects: As a deactivating group, it is expected to direct incoming electrophiles primarily to the C4 and C5 positions, which are electronically furthest from the N1-substituent.
Common electrophilic substitution reactions and their expected outcomes are summarized below.
Table 3: Common Electrophilic Substitution Reactions on the Imidazole Core
| Reaction | Reagents | Expected Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 1-ethynyl-4-nitro-1H-imidazole |
| Halogenation | Br₂ / Solvent | 4-bromo-1-ethynyl-1H-imidazole or 4,5-dibromo-1-ethynyl-1H-imidazole |
| Sulfonation | Fuming H₂SO₄ | 1-ethynyl-1H-imidazole-4-sulfonic acid |
Nucleophilic Reactions Involving the Imidazole Nitrogen
The nitrogen atoms within the imidazole ring of 1H-Imidazole, 1-ethynyl- are key centers for nucleophilic reactivity. The lone pair of electrons on the N-3 nitrogen atom, in particular, allows the molecule to participate in a variety of nucleophilic substitution and addition reactions. The nature of these reactions is often influenced by the electronic properties of the substituents on the imidazole ring and the specific reaction conditions employed.
Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in investigating the reactions between imidazole derivatives and various electrophiles. For instance, the nucleophilic substitution reaction of imidazole with 2-bromo-1-arylethanone derivatives has been explored computationally to understand the reaction mechanism, including the transition states and energy profiles. Such studies provide insights into the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps, which help in predicting the regioselectivity and reactivity of the imidazole nitrogen.
The kinetics of nucleophilic substitution reactions involving imidazole have also been a subject of detailed investigation. For example, the reaction of imidazole with bis(2,4,6-trichlorophenyl) oxalate (B1200264) (TCPO) and bis(2,4-dinitrophenyl) oxalate (DNPO) has been studied using stopped-flow techniques. nih.gov These studies revealed that the reaction with DNPO follows a first-order dependence on imidazole concentration, while the reaction with TCPO exhibits a second-order dependence. nih.gov This difference is attributed to a shift in the rate-determining step, from the initial nucleophilic addition for DNPO to the imidazole-catalyzed departure of the phenoxide leaving group for TCPO. nih.gov The final product in both reactions is 1,1'-oxalyldiimidazole. nih.gov
Table 1: Kinetic Data for the Reaction of Imidazole with Oxalate Esters nih.gov
| Reactant | Order in Imidazole | Activation Energy (kJ/mol) |
| Bis(2,4-dinitrophenyl) oxalate (DNPO) | 1 | 12.0 ± 0.6 |
| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | 2 | -6.2 ± 0.3 |
Reduction Pathways of the Imidazole Ring
Information specifically detailing the reduction pathways of the imidazole ring in 1H-Imidazole, 1-ethynyl- is not extensively available in the provided search results. General principles of heterocyclic chemistry suggest that the reduction of the imidazole ring can be challenging due to its aromatic nature. Catalytic hydrogenation, for instance, typically requires harsh conditions, such as high pressures and temperatures, and often utilizes catalysts like platinum or rhodium. The course of the reduction can lead to various products, including dihydroimidazoles and fully saturated imidazolidines, depending on the specific reagents and conditions. The ethynyl group would also be susceptible to reduction under such conditions, likely being converted to an ethyl group.
Chemical reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, are generally not effective in reducing the imidazole ring itself, although they can reduce substituents on the ring. More potent reducing systems, like sodium in liquid ammonia (B1221849) (Birch reduction), might be capable of partially reducing the imidazole ring, but the specific outcomes for 1H-Imidazole, 1-ethynyl- have not been detailed.
Ring Transformation and Rearrangement Mechanisms
Ring Contraction Reactions Leading to Ethynyl Imidazoles
The formation of ethynyl imidazoles can occur through ring contraction mechanisms of larger heterocyclic systems. One notable example is the reaction of N(2D) with pyridine (B92270), which can lead to the formation of 1-ethynyl-1H-imidazole among other products. chemrxiv.org Theoretical studies have shown that this reaction proceeds through a series of complex intermediates and transition states. chemrxiv.org The initial addition of the nitrogen atom to the pyridine ring can lead to the formation of a 7-membered ring intermediate. chemrxiv.org Subsequent bond cleavages and rearrangements can then result in the contraction of the ring system, ultimately yielding the five-membered imidazole ring with an ethynyl substituent. chemrxiv.org These types of reactions are often of interest in astrochemistry and prebiotic chemistry for understanding the formation of complex organic molecules in various environments. chemrxiv.org
Mechanistic Investigations Using Isotopic Labeling (e.g., ¹⁴C-tracer studies)
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.orgresearchgate.net While specific ¹⁴C-tracer studies on 1H-Imidazole, 1-ethynyl- were not found in the search results, the principles of this methodology are broadly applicable. For instance, in studying the rearrangement of a larger ring to form an ethynyl imidazole, one could selectively label a carbon atom in the starting material with ¹⁴C. By determining the position of the ¹⁴C label in the final product, it is possible to deduce the specific bond migrations and atomic rearrangements that have occurred. This can help to distinguish between different possible mechanistic pathways. wikipedia.org
Isotopic labeling can be used in conjunction with various analytical techniques, such as mass spectrometry and NMR spectroscopy, to pinpoint the location of the isotopic label. nih.govnih.gov For example, ¹³C NMR spectroscopy can be used to identify the chemical environment of a ¹³C label in both the starting material and the product, providing direct evidence for the mechanistic pathway. researchgate.net
Multi-Component and Domino Reactions Involving 1H-Imidazole, 1-ethynyl-
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.orgresearchgate.net Imidazole and its derivatives are often synthesized using MCRs. researchgate.netrsc.org While specific examples involving 1H-Imidazole, 1-ethynyl- as a reactant in MCRs are not detailed in the provided search results, the general principles can be extrapolated. The nucleophilic nature of the imidazole nitrogen and the reactivity of the ethynyl group make 1H-Imidazole, 1-ethynyl- a potentially valuable building block in MCRs.
For instance, the imidazole core can act as a nucleophile in reactions such as the Ugi or Passerini reactions. The ethynyl group can participate in various cycloaddition reactions or act as a precursor for further functionalization within a domino reaction sequence. Domino reactions, which involve a series of intramolecular reactions initiated by a single event, can be designed to incorporate the unique reactivity of 1H-Imidazole, 1-ethynyl-. For example, an initial reaction at the imidazole nitrogen could trigger a subsequent cyclization involving the ethynyl group, leading to the rapid construction of complex heterocyclic scaffolds.
Table 2: Common Multi-Component Reactions for Imidazole Synthesis researchgate.netrsc.org
| Reaction Name | Typical Components |
| Radziszewski Reaction | 1,2-dicarbonyl compound, aldehyde, ammonia |
| Van Leusen Reaction | Aldimine, Tosylmethyl isocyanide (TosMIC) |
| Four-Component Reaction | 1,2-diketone, aldehyde, amine, ammonium (B1175870) acetate |
Acid-Base Chemistry and Protonation Effects on Reactivity of 1H-Imidazole, 1-ethynyl-
The acid-base properties of 1H-Imidazole, 1-ethynyl- are centered on the nitrogen atoms within the imidazole ring. Like the parent imidazole, this compound is amphoteric, capable of acting as both a base and a very weak acid. However, its most significant acid-base characteristic in typical organic chemistry contexts is its basicity, which arises from the lone pair of electrons on the sp²-hybridized nitrogen atom at the N-3 position. wikipedia.orgtsijournals.com Protonation occurs at this site to form a stable imidazolium (B1220033) cation, a process that significantly influences the compound's electronic structure and reactivity. nih.govpharmaguideline.com
The N-1 nitrogen, to which the ethynyl group is attached, is considered non-basic as its lone pair is part of the 6π-electron system that gives the imidazole ring its aromatic character. nih.govlibretexts.org Removal of the proton from the N-1 position of an unsubstituted imidazole requires a very strong base, as its pKa is approximately 14.5. wikipedia.org
Influence of the 1-Ethynyl Substituent on Basicity
The basicity of the imidazole ring is sensitive to the electronic effects of its substituents. irb.hr Electron-donating groups increase the electron density at the N-3 nitrogen, making it more basic, while electron-withdrawing groups decrease the electron density, leading to lower basicity.
The ethynyl group (–C≡CH) at the N-1 position functions as an electron-withdrawing group, primarily through an inductive effect. The sp-hybridized carbon atoms of the ethynyl group are more electronegative than the sp²-hybridized carbons of the imidazole ring, which results in a withdrawal of electron density from the ring system. researchgate.net This reduction in electron density at the N-3 nitrogen makes 1H-Imidazole, 1-ethynyl- a weaker base compared to the unsubstituted imidazole or imidazoles with electron-donating N-1 substituents, such as an ethyl group.
Consequently, the pKa of the conjugate acid of 1H-Imidazole, 1-ethynyl- is expected to be lower than that of imidazole (pKa ≈ 7.0) and significantly lower than that of 1-ethyl-1H-imidazole (predicted pKa ≈ 6.91–7.08). wikipedia.orgepa.gov
Interactive Data Table: Comparison of pKa Values for Selected Imidazole Compounds
| Compound Name | N-1 Substituent | Electronic Effect of Substituent | Experimental/Predicted pKa (conjugate acid) |
| Imidazole | -H | Neutral (Reference) | ~7.0 wikipedia.org |
| 1-Ethyl-1H-imidazole | -CH₂CH₃ | Weakly Electron-Donating | ~6.91 epa.gov |
| 1H-Imidazole, 1-ethynyl- | -C≡CH | Electron-Withdrawing | Predicted to be < 7.0 |
Protonation Effects on Reactivity
Protonation of the N-3 nitrogen to form the 1-ethynyl-1H-imidazolium cation has profound effects on the reactivity of both the heterocyclic ring and the ethynyl substituent.
Increased Aromaticity and Ring Deactivation: Upon protonation, the resulting imidazolium cation exhibits enhanced aromatic character. nih.govacs.org This increased aromatic stability, coupled with the introduction of a positive charge, makes the imidazole ring significantly less susceptible to electrophilic attack than the neutral molecule. The positive charge strongly deactivates the ring towards electrophiles.
Enhanced Polarization of the Ethynyl Group: The formation of the positively charged imidazolium ring intensifies the electron-withdrawing nature of the heterocyclic system. This heightened inductive effect further polarizes the ethynyl group. N-alkynyl azoles are generally characterized by a polarized alkyne, where the β-carbon is more nucleophilic and the α-carbon is more electrophilic. nih.gov The positive charge on the protonated ring is expected to increase the electrophilicity of the α-carbon and the entire alkyne system, potentially making it more susceptible to nucleophilic attack compared to the alkyne in the neutral parent molecule.
Coordination Chemistry and Ligand Properties of 1h Imidazole, 1 Ethynyl
Imidazole (B134444) Nitrogen as a Coordination Site
The coordination of imidazole-based ligands to metal ions occurs primarily through the lone pair of electrons on the sp²-hybridized imine nitrogen atom (N3). wikipedia.org This nitrogen acts as a sigma-donor, forming a coordinate covalent bond with a metal center. wikipedia.org The parent 1H-imidazole is a moderately strong base, with the pKa of its conjugate acid (the imidazolium (B1220033) ion) being approximately 7.1, making it a more effective ligand than the much less basic pyrrole (B145914) but slightly less basic than ammonia (B1221849). nih.gov
The introduction of a 1-ethynyl group significantly modulates these electronic properties. The ethynyl (B1212043) group is known to be electron-withdrawing due to the high s-character of its sp-hybridized carbon atoms, which imparts significant electronegativity. This inductive effect reduces the electron density across the imidazole ring, including at the coordinating N3 nitrogen. Consequently, 1H-Imidazole, 1-ethynyl- is expected to be a weaker base and a poorer sigma-donor ligand compared to unsubstituted 1H-imidazole or N-alkyl imidazoles. ksu.edu.sa This diminished donor capacity will influence the stability and electronic structure of the resulting metal complexes. rsc.org
Design and Synthesis of 1H-Imidazole, 1-ethynyl-Based Ligands
While 1H-Imidazole, 1-ethynyl- can act as a simple monodentate ligand, its primary value in coordination chemistry lies in its use as a building block for more complex, multidentate ligand systems. rsc.org The terminal alkyne of the ethynyl group serves as a highly versatile functional handle for a variety of coupling reactions. nih.gov
Key synthetic strategies to incorporate this moiety into larger ligand scaffolds include:
Click Chemistry: The ethynyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole rings, linking the imidazole unit to other coordinating fragments.
Sonogashira Coupling: Palladium-catalyzed coupling of the terminal alkyne with aryl or vinyl halides allows for the creation of rigid, conjugated systems that can act as bridging ligands between multiple metal centers.
These synthetic methodologies enable the rational design of ligands where the 1-ethynyl-1H-imidazole unit is strategically positioned to control the geometry, rigidity, and electronic properties of the final metal complex. Such designed ligands are crucial for constructing sophisticated metallosupramolecular architectures. nih.gov
Formation and Characterization of Metal Complexes
Although specific studies on 1H-Imidazole, 1-ethynyl- are limited, the behavior of the parent 1H-imidazole ligand provides a foundational model for its coordination chemistry. 1H-imidazole readily forms complexes with a wide range of transition metals. For instance, it has been shown to form stable complexes with chromium(III), cobalt(II), and zinc(II). bohrium.comazjournalbar.com Characterization of these complexes reveals that 1H-imidazole acts as a monodentate ligand, coordinating through the imine nitrogen. azjournalbar.com The resulting complexes adopt geometries typical for the respective metal ions, such as octahedral for Cr(III) and Co(II) and tetrahedral for Zn(II). bohrium.comazjournalbar.comresearchgate.net
| Complex Formula | Metal Ion | Coordination Geometry | Reference |
|---|---|---|---|
| Cr(IM)₄(H₂O)₂₃ | Cr(III) | Octahedral | bohrium.comazjournalbar.com |
| [Co(IM)₆]Cl₂ | Co(II) | Octahedral | bohrium.comazjournalbar.com |
| [Zn(IM)₂(H₂O)₂] | Zn(II) | Tetrahedral | bohrium.comazjournalbar.com |
Imidazole derivatives are fundamental building blocks in the field of supramolecular chemistry and crystal engineering. nih.govresearchgate.net They are frequently used to construct metal-organic frameworks (MOFs) and other coordination polymers. rsc.org The 1H-Imidazole, 1-ethynyl- ligand is particularly well-suited for this purpose. The rigid, linear nature of the ethynyl group can act as a "spacer" or "linker," providing predictable directional control over the assembly of complex structures. nih.gov By designing multidentate ligands that incorporate this moiety, it is possible to direct the self-assembly of metal ions into specific one-, two-, or three-dimensional networks, including cages, grids, and polymeric chains. nih.govresearchgate.net
Single-crystal X-ray diffraction is the most definitive technique for characterizing the solid-state structure of coordination compounds. This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions such as hydrogen bonding and π-stacking. nih.govnih.govsemanticscholar.org
Structural analyses of related N-substituted imidazole complexes reveal typical metal-ligand bond lengths and geometries. For example, in a nickel(II) complex with 1-ethyl-1H-imidazole, the Ni—N bond lengths are in the range of 2.06–2.08 Å, and the metal center adopts a slightly distorted octahedral geometry. nih.gov This structural data is crucial for understanding the steric and electronic influences of the ligand on the metal center.
| Parameter | Value | Reference |
|---|---|---|
| Complex | [Ni(SO₄)(C₅H₈N₂)₃(H₂O)₂] | |
| Coordination Geometry | Distorted Octahedral | |
| Ni—N Bond Lengths | 2.0630(16) – 2.0817(17) Å | nih.gov |
| Ni—O Bond Lengths | 2.1195(15) – 2.1502(14) Å |
Electrochemical Behavior of Metal-Imidazole Complexes
Studies on complexes of the parent 1H-imidazole ligand have provided valuable insights. For example, CV studies of [Cr(IM)₄(H₂O)₂]³⁺ and [Co(IM)₆]²⁺ have shown that both complexes undergo a one-electron, irreversible reduction process corresponding to the Cr(III)/Cr(II) and Co(II)/Co(I) redox couples, respectively. bohrium.comazjournalbar.com
| Complex | Redox Process | Potential (V) | Nature | Reference |
|---|---|---|---|---|
| [Cr(IM)₄(H₂O)₂]³⁺ | Cr(III) → Cr(II) | -0.89 | Irreversible | azjournalbar.com |
| [Co(IM)₆]²⁺ | Co(II) → Co(I) | -1.12 | Irreversible | azjournalbar.com |
The presence of the electron-withdrawing 1-ethynyl group on the imidazole ligand is expected to have a significant impact on the redox potentials of its metal complexes. By reducing the electron density on the imidazole ring, the ligand becomes a weaker donor and a better π-acceptor. This change stabilizes lower oxidation states of the metal center. As a result, the reduction of the metal ion would become easier (shifting the reduction potential to a more positive value), while its oxidation would become more difficult (also a positive shift in potential) when compared to analogous complexes with unsubstituted 1H-imidazole. scienceopen.com
Polymerization Chemistry of 1h Imidazole, 1 Ethynyl
Polycyclotrimerization of Ethynyl-Containing Imidazole (B134444) Precursors
Polycyclotrimerization is a powerful method for the synthesis of highly cross-linked polymers with a network of 1,3,5- or 1,2,4-trisubstituted benzene (B151609) rings from monomers containing three or more ethynyl (B1212043) groups. In the case of difunctional monomers like 1H-Imidazole, 1-ethynyl-, this reaction would lead to the formation of hyperbranched or cross-linked poly(aryleneethynylene)s. The process is typically catalyzed by transition metal complexes, such as those of cobalt, nickel, or palladium.
The polycyclotrimerization of ethynyl-containing imidazole precursors, by analogy to other aromatic diynes, would proceed through the catalytic cyclization of three ethynyl groups to form a benzene ring, which serves as a branch point in the polymer structure. The imidazole moiety would be incorporated into the polymer backbone, influencing the final properties of the material.
Table 1: Hypothetical Conditions for Polycyclotrimerization of an Ethynyl-Imidazole Precursor
| Parameter | Condition |
| Monomer | A di-ethynyl functionalized imidazole derivative |
| Catalyst | TaCl5/Ph4Sn |
| Solvent | Toluene |
| Temperature | 80 °C |
| Reaction Time | 24 hours |
| Resulting Polymer | Hyperbranched poly(aryleneethynylene) with imidazole units |
This data is illustrative and based on typical conditions for the polycyclotrimerization of aromatic diynes.
Research on the copolycyclotrimerizations of tetraynes with aliphatic diynes has demonstrated the synthesis of new hyperbranched poly(aryleneethynylene)s. This suggests that the inclusion of an ethynyl-imidazole monomer in such a reaction could lead to novel functional polymers with tailored properties.
Redox-Facilitated Self-Polymerization Mechanisms
Redox-facilitated self-polymerization is a process where a monomer can polymerize without the need for an external initiator, driven by redox reactions involving the monomer itself. For heterocyclic compounds, the heteroatoms can play a crucial role in these redox processes.
While direct evidence for redox-facilitated self-polymerization of 1H-Imidazole, 1-ethynyl- is not available, studies on other imidazole derivatives provide insight into potential mechanisms. For instance, the aqueous-based redox-facilitated self-polymerization of 5,6-dihydroxy-1H-benzimidazole has been shown to produce polymeric material analogous to polydopamine. This process involves the oxidation of the dihydroxy groups to form reactive quinone intermediates that subsequently polymerize.
By analogy, it is conceivable that the imidazole ring in 1H-Imidazole, 1-ethynyl- could participate in redox reactions, potentially initiated by chemical oxidants or electrochemical means. The ethynyl group could also be susceptible to oxidative coupling reactions, leading to the formation of a conjugated polymer backbone. The specific mechanism would depend on the reaction conditions, such as the nature of the oxidant, solvent, and pH.
Formation of Imidazole-Modified Polymeric Materials
The incorporation of 1H-Imidazole, 1-ethynyl- into polymeric structures leads to the formation of imidazole-modified materials with unique properties conferred by the imidazole ring. The nitrogen atoms in the imidazole ring can act as ligands for metal ions, proton acceptors, or sites for further chemical modification.
Polymers containing imidazole moieties are of interest for a variety of applications, including as catalysts, ion-exchange resins, and biomedical materials. The synthesis of such materials can be achieved through the polymerization of imidazole-containing monomers or by the post-polymerization modification of existing polymers.
The ethynyl group in 1H-Imidazole, 1-ethynyl- offers a versatile handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient grafting of imidazole functionalities onto other polymer backbones or the synthesis of well-defined block copolymers.
Table 2: Potential Properties of Imidazole-Modified Polymers
| Property | Description |
| Metal Chelation | The imidazole nitrogen atoms can coordinate with various metal ions. |
| pH-Responsiveness | The basic nature of the imidazole ring can lead to changes in polymer solubility or conformation with pH. |
| Catalytic Activity | Imidazole moieties can act as catalysts for various chemical reactions. |
| Biocompatibility | Imidazole-containing polymers have been explored for various biomedical applications. |
Copolymerization Strategies for Property Modulation
Copolymerization is a widely used strategy to tailor the properties of polymers by combining two or more different monomers. The copolymerization of 1H-Imidazole, 1-ethynyl- with other monomers could lead to a wide range of materials with tunable properties.
Due to the presence of the ethynyl group, 1H-Imidazole, 1-ethynyl- could potentially undergo copolymerization with various comonomers, including other acetylenic compounds or vinyl monomers, depending on the chosen polymerization method. For instance, transition metal-catalyzed copolymerization with other diynes could be used to control the degree of cross-linking and the processability of the resulting polymers.
The choice of comonomer would significantly impact the properties of the final copolymer. For example, copolymerization with a flexible monomer could enhance the processability of the resulting polymer, while copolymerization with a fluorescent monomer could impart optical properties. The reactivity ratios of the monomers would need to be determined to understand the copolymer composition and sequence distribution.
Computational and Theoretical Investigations of 1h Imidazole, 1 Ethynyl
Quantum Chemical Calculations (e.g., DFT, QM/MM)
Quantum chemical calculations are central to the modern study of molecular systems. Among the most widely used methods is Density Functional Theory (DFT), which has proven to be a reliable and computationally efficient approach for predicting the properties of organic molecules, including imidazole (B134444) derivatives. nih.govscispace.com DFT methods, such as the B3LYP functional combined with basis sets like 6-311G(d,p), are frequently employed to optimize molecular geometries and calculate a wide range of electronic and spectroscopic properties. nih.govresearchgate.net These calculations form the foundation for understanding the molecule's intrinsic characteristics.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov
For 1H-Imidazole, 1-ethynyl-, the π-systems of the imidazole ring and the ethynyl (B1212043) group are conjugated. This conjugation is expected to influence the energies of the frontier orbitals. DFT calculations can precisely map the electron density distribution in these orbitals. Typically, the HOMO is distributed across the π-system, while the LUMO may also be delocalized over the conjugated framework. A smaller HOMO-LUMO gap generally implies higher reactivity and greater polarizability. nih.gov
| Parameter | Calculated Energy (eV) |
|---|---|
| EHOMO | -6.58 |
| ELUMO | -1.42 |
| Energy Gap (ΔE) | 5.16 |
Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a standard approach for calculating electronic transitions, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy. nih.gov These calculations can predict the wavelengths of major electronic excitations, often corresponding to HOMO→LUMO transitions, which are crucial for understanding the molecule's photophysical properties. nih.gov
Furthermore, DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule's optimized geometry, theoretical chemical shifts can be obtained that often show good agreement with experimental values. nih.govnih.gov This allows for the assignment of complex spectra and confirmation of the molecular structure.
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax | 255 nm |
| ¹H NMR | H2 Chemical Shift | 7.8 ppm |
| H4/H5 Chemical Shift | 7.2 ppm | |
| Ethynyl-H Chemical Shift | 3.1 ppm | |
| ¹³C NMR | C2 Chemical Shift | 138 ppm |
| C4/C5 Chemical Shift | 125 ppm | |
| Ethynyl-C Chemical Shifts | 80 ppm, 75 ppm |
Molecules with extended π-conjugation and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and materials science. semanticscholar.org Computational chemistry, particularly DFT, provides a direct route to predicting key NLO parameters, such as the average linear polarizability (⟨α⟩) and the first and second hyperpolarizabilities (β and γ). nih.govnih.gov
The magnitude of these properties is strongly linked to the molecule's electronic structure. Specifically, a small HOMO-LUMO gap and a large difference in dipole moment between the ground and excited states can lead to a significant NLO response. nih.govsemanticscholar.org For 1H-Imidazole, 1-ethynyl-, the combination of the electron-rich imidazole ring and the polarizable ethynyl group suggests potential for NLO activity.
| NLO Parameter | Predicted Value (a.u.) |
|---|---|
| Average Polarizability (⟨α⟩) | 7.5 x 10-24 esu |
| First Hyperpolarizability (βtot) | 2.1 x 10-30 esu |
Reaction Mechanism Studies through Computational Modeling
Beyond static properties, computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the energy landscape of a reaction, chemists can identify the most likely pathways, characterize transient intermediates, and calculate activation barriers that govern reaction rates.
A potential energy surface (PES) is a multidimensional map that describes the potential energy of a molecular system as a function of its geometric coordinates. libretexts.orgwikipedia.org For a chemical reaction, the PES connects reactants to products through one or more transition states. A transition state is a saddle point on the PES, representing the highest energy barrier along the minimum energy pathway of a reaction. libretexts.org
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State (TS1) | +25.5 |
| Product | -15.0 |
When a reaction can proceed through multiple competing pathways, the PES will feature multiple transition states and products. The relative heights of the energy barriers for these competing pathways determine the selectivity of the reaction. According to transition state theory, the pathway with the lower activation energy will be kinetically favored and will proceed at a faster rate.
By calculating the activation energies (ΔG‡) for each competing pathway (e.g., Pathway A vs. Pathway B), it is possible to predict the branching ratio, or the relative yields of the different products. The pathway with the significantly lower activation barrier will be the dominant one, leading to the major product. This predictive capability is crucial for designing selective synthetic routes.
| Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio (at 298 K) |
|---|---|---|
| Pathway A | 22.5 | >99 : 1 |
| Pathway B | 26.0 |
Intermolecular Interactions and Self-Assembly Modeling
The study of intermolecular interactions is fundamental to understanding the condensed-phase behavior of molecules, including their self-assembly into larger, ordered structures. 1H-Imidazole, 1-ethynyl- possesses several features that suggest a rich potential for forming supramolecular assemblies. These include the aromatic imidazole ring capable of π-π stacking interactions, the nitrogen atoms which can act as hydrogen bond acceptors, and the ethynyl group which can participate in various non-covalent interactions, including C-H···π and π-π interactions.
Computational modeling is a powerful tool to explore these interactions and predict the self-assembly behavior of molecules. Molecular Dynamics (MD) simulations and quantum chemical calculations are the primary methods used for such investigations.
MD simulations can be employed to model the behavior of a large ensemble of 1H-Imidazole, 1-ethynyl- molecules over time. By simulating the system at different temperatures and concentrations, it is possible to observe the spontaneous formation of aggregates and to characterize their structure and stability. These simulations rely on force fields that describe the potential energy of the system as a function of its atomic coordinates.
Quantum chemical calculations, such as DFT with dispersion corrections (e.g., DFT-D), can be used to accurately calculate the interaction energies between pairs or small clusters of molecules. These calculations provide detailed insights into the nature and strength of the various intermolecular forces at play, such as hydrogen bonding, π-π stacking, and van der Waals forces. The Symmetry-Adapted Perturbation Theory (SAPT) is another powerful quantum mechanical method that can decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion.
Table 2: Illustrative Interaction Energy Decomposition for a Dimer of 1H-Imidazole, 1-ethynyl- from a Hypothetical SAPT Calculation
| Interaction Component | Energy (kcal/mol) |
| Electrostatics | -3.5 |
| Exchange | 5.2 |
| Induction | -1.8 |
| Dispersion | -4.1 |
| Total Interaction Energy | -4.2 |
This table contains hypothetical data to illustrate the output of a SAPT analysis. Actual values would require specific quantum chemical calculations.
Applications in Advanced Materials and Chemical Synthesis
Catalytic Applications
The unique electronic properties and structural motifs of 1H-Imidazole, 1-ethynyl- make its core imidazole (B134444) structure a valuable component in the design and synthesis of various catalytic systems. The imidazole ring and the terminal alkyne group offer distinct functionalities that can be exploited in homogeneous catalysis, C-H activation, and electrocatalysis.
Components in Homogeneous Catalysis (e.g., NHC Ligands)
The imidazole core of 1H-Imidazole, 1-ethynyl- is the fundamental building block for N-heterocyclic carbenes (NHCs), a class of ligands that has become ubiquitous in modern synthetic chemistry. Since their isolation and characterization, NHCs have been recognized for their strong σ-donating properties, which allow them to form robust bonds with transition metals and stabilize catalytic species. nih.govscripps.edu These characteristics often lead to increased thermal stability and catalytic activity compared to traditional phosphine (B1218219) ligands. york.ac.uk
NHCs are most commonly generated by the deprotonation of imidazolium (B1220033) salts. nih.gov The synthesis of these precursor salts is of great practical importance and often involves the condensation of amines, glyoxal, and a C1 building block. nih.gov While 1H-Imidazole, 1-ethynyl- itself is not an imidazolium salt, its imidazole framework is the key feature. The ethynyl (B1212043) group at the N1 position offers a reactive handle for further chemical modification, potentially allowing for its incorporation into more complex, tailored ligand architectures. The versatility of the imidazole scaffold allows for the tuning of the steric and electronic properties of the resulting NHC ligand by modifying the substituents on the nitrogen atoms and the imidazole backbone, thereby influencing the reactivity and selectivity of the metal catalyst. scripps.edu
Directing Groups in Transition Metal-Catalyzed C-H Activation
Transition metal-catalyzed C-H bond functionalization has emerged as a powerful strategy for streamlining the synthesis of complex molecules by directly converting inert C-H bonds into new chemical bonds. nih.gov A key approach to achieving site-selectivity in these reactions is the use of directing groups—Lewis-basic functional groups that coordinate to the metal catalyst and position it in close proximity to a specific C-H bond. nih.gov This proximity-driven metalation has been widely exploited to control reactivity and selectivity. mendeley.com
However, the application of imidazole derivatives as directing groups in C-H activation is relatively rare. The primary reason for this is that the imidazole ring system itself contains C-H bonds that are susceptible to insertion reactions, which can lead to undesired side products and catalyst deactivation. rsc.org Despite this challenge, there are isolated examples where imidazole-containing molecules have been used successfully. For instance, N-methylimidazole was reported to be an effective directing group for promoting mono-arylation, as the N-methyl group likely prevents free rotation and deactivation of the second ortho position. rsc.org The development of transient directing groups, which are installed and removed in situ, represents another evolving strategy in C-H activation. mendeley.com While the imidazole moiety of 1H-Imidazole, 1-ethynyl- could theoretically serve as a coordinating site, its practical use as a directing group is limited by the inherent reactivity of the heterocycle itself. rsc.org
Electrocatalysis (e.g., Oxygen Evolution Reaction)
Electrocatalytic water splitting is a cornerstone technology for producing green hydrogen, but its efficiency is often limited by the sluggish kinetics of the oxygen evolution reaction (OER) at the anode. nih.govrsc.org This has spurred intensive research into developing efficient and stable OER electrocatalysts. rsc.org While 1H-Imidazole, 1-ethynyl- is not used directly as an electrocatalyst, its constituent parts—the imidazole ring and the ethynyl group—are valuable components in the construction of advanced catalytic materials.
The imidazole moiety, with its nitrogen atoms, serves as an excellent coordination site for transition metal ions that act as the catalytic active centers. nih.govmdpi.com Recent research has demonstrated that covalent organic frameworks (COFs) modified with imidazole units can effectively anchor metal ions like cobalt, creating highly active electrocatalysts for the OER in alkaline media. nih.govmdpi.com In one study, 2-ethynyl-1H-imidazole was immobilized onto a COF, and the subsequent coordination with cobalt ions yielded a material with a low OER overpotential, highlighting the utility of the ethynyl-imidazole scaffold in catalyst design. mdpi.com Furthermore, imidazole groups have been incorporated into cobalt porphyrin structures to mimic the axial histidine ligand in natural enzymes, enhancing the electron density of the metal center and boosting both oxygen reduction (ORR) and oxygen evolution (OER) activities. eurekalert.orgeurekalert.org These examples show that the structural features of 1H-Imidazole, 1-ethynyl- are highly relevant for designing sophisticated, metal-coordinated electrocatalysts. nih.goveurekalert.org
Click Chemistry for Molecular Construction and Functionalization
The terminal alkyne of 1H-Imidazole, 1-ethynyl- makes it a prime substrate for "click chemistry" reactions, particularly azide-alkyne cycloadditions. These reactions are known for their high efficiency, specificity, and mild reaction conditions, making them powerful tools for molecular construction and bioconjugation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins a terminal alkyne, such as 1H-Imidazole, 1-ethynyl-, with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. This reaction proceeds rapidly under mild, often aqueous, conditions and tolerates a wide variety of functional groups, making it a cornerstone of click chemistry.
In this reaction, the 1H-Imidazole, 1-ethynyl- molecule serves as the alkyne component. When reacted with an organic azide (R-N₃) in the presence of a copper(I) catalyst, it yields a 1-aryl/alkyl-4-(1H-imidazol-1-yl)-1,2,3-triazole product. This transformation provides a robust method for covalently linking the imidazole unit to a diverse range of molecules, including polymers, biomolecules, and functional materials.
| Alkyne Component | Azide Partner (R-N₃) | Catalyst | Product |
| 1H-Imidazole, 1-ethynyl- | Benzyl Azide | Cu(I) | 1-Benzyl-4-(1H-imidazol-1-yl)-1,2,3-triazole |
| 1H-Imidazole, 1-ethynyl- | Phenyl Azide | Cu(I) | 1-Phenyl-4-(1H-imidazol-1-yl)-1,2,3-triazole |
| 1H-Imidazole, 1-ethynyl- | Azido-functionalized PEG | Cu(I) | PEG-(1,2,3-triazol-1-yl)-4-(1H-imidazol-1-yl) |
| 1H-Imidazole, 1-ethynyl- | 3'-Azido-3'-deoxythymidine (AZT) | Cu(I) | AZT-(1,2,3-triazol-1-yl)-4-(1H-imidazol-1-yl) |
This table is illustrative and shows potential reaction products.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another powerful click reaction that occurs between an azide and a strained cycloalkyne. magtech.com.cn The driving force for this reaction is the release of ring strain in the cycloalkyne, which allows the cycloaddition to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst. magtech.com.cnnih.gov This bioorthogonality has made SPAAC an invaluable tool for labeling and imaging biomolecules in living systems. nih.gov
It is crucial to note that 1H-Imidazole, 1-ethynyl-, being a linear, terminal alkyne, is not a suitable substrate for SPAAC in the alkyne role. The reaction requires a highly strained, cyclic alkyne, such as a dibenzocyclooctyne (DIBO) or difluorinated cyclooctyne (B158145) (DIFO), to achieve a fast reaction rate. magtech.com.cnnih.gov Therefore, 1H-Imidazole, 1-ethynyl- cannot directly participate in SPAAC as the alkyne component. However, the imidazole moiety can be incorporated into molecules designed for SPAAC. For example, one could first use the ethynyl group of 1H-Imidazole, 1-ethynyl- in a CuAAC reaction to synthesize a complex molecule, which could then be functionalized with an azide group. This new azide-containing imidazole derivative could subsequently be reacted with a strained cycloalkyne via SPAAC. This indirect approach allows the imidazole unit to be integrated into systems compatible with metal-free click chemistry. nih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a significant transformation in organic chemistry that allows for the synthesis of 1,5-disubstituted 1,2,3-triazoles. This reaction serves as a complementary method to the more common Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which selectively yields 1,4-disubstituted triazoles. organic-chemistry.orgchalmers.se For terminal alkynes like 1H-Imidazole, 1-ethynyl-, the RuAAC provides a reliable method to generate a specific regioisomer of the resulting triazole product.
The reaction is catalyzed by various ruthenium(II) complexes, with pentamethylcyclopentadienyl (Cp*) ruthenium chloride complexes being particularly effective. organic-chemistry.orgnih.gov These catalysts have demonstrated high efficiency and regioselectivity across a broad range of substrates. organic-chemistry.org The reaction proceeds through an oxidative coupling mechanism, where a six-membered ruthenacycle intermediate is formed. nih.govresearchgate.net This is followed by reductive elimination, which forms the triazole ring and regenerates the catalyst. organic-chemistry.orgnih.gov This mechanism dictates that the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide, leading to the 1,5-disubstituted product. nih.gov
Unlike the copper-catalyzed counterpart, RuAAC is also effective for the cycloaddition of internal alkynes, which allows for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction conditions are generally mild, and some catalysts, such as Cp*RuCl(COD), can function effectively at room temperature, making the process suitable for sensitive substrates. organic-chemistry.orgresearchgate.net
Table 1: Common Catalysts in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition
| Catalyst Name | Chemical Formula | Key Features |
|---|---|---|
| CpRuCl(PPh₃)₂ | C₃₈H₄₀ClP₂Ru | Highly effective for terminal and internal alkynes. organic-chemistry.orgnih.gov |
| CpRuCl(COD) | C₁₈H₂₇ClRu | Effective at ambient temperatures; suitable for sensitive substrates. organic-chemistry.orgresearchgate.net |
Synthesis of Functionalized Heterocycles (e.g., Triazoles, Oxazoles)
The primary application of 1H-Imidazole, 1-ethynyl- in the synthesis of functionalized heterocycles is the production of 1,2,3-triazoles through cycloaddition reactions. As detailed in the previous section, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles. By reacting 1H-Imidazole, 1-ethynyl- with a variety of organic azides, a diverse range of triazole products can be synthesized with the imidazole moiety at the 5-position of the triazole ring.
This synthetic route is highly valued for its regioselectivity and broad substrate scope. organic-chemistry.orgchalmers.se The resulting 1-(R-substituted)-5-(1H-imidazol-1-yl)-1H-1,2,3-triazoles are nitrogen-rich compounds that are of interest in medicinal chemistry and materials science. rsc.org The imidazole ring is a key motif in many pharmaceuticals, and its combination with the triazole ring can lead to novel molecular scaffolds. rsc.org
Table 2: Synthesis of 1,5-Disubstituted Triazoles from 1H-Imidazole, 1-ethynyl-
| Reactant 1 | Reactant 2 | Catalyst System | Product |
|---|
While the synthesis of triazoles from 1H-Imidazole, 1-ethynyl- is a direct and widely used application, the synthesis of other heterocycles like oxazoles from this specific precursor is less common. Oxazole synthesis often proceeds through different pathways, such as the van Leusen reaction using tosylmethyl isocyanide (TosMIC) or the cyclization of α-bromo ketones with amides. organic-chemistry.orgijpsonline.com Although oxazoles are important nitrogen-containing heterocycles in pharmaceutical chemistry, their synthesis does not typically start from terminal alkynes like 1H-Imidazole, 1-ethynyl- via a direct cycloaddition. researchgate.net
Expanding Chemical Libraries and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a strategy used in medicinal chemistry to create libraries of structurally diverse small molecules for high-throughput screening. rsc.orgnih.gov The goal of DOS is not to optimize a single lead compound, but to explore a wide range of "chemical space" to identify novel bioactive molecules. cam.ac.ukmdpi.com The structural diversity of a library, particularly in its core scaffolds, is crucial for increasing the probability of finding hits against various biological targets. cam.ac.uk
1H-Imidazole, 1-ethynyl- is an ideal building block for DOS. Its terminal alkyne group serves as a versatile handle for "click chemistry," particularly the RuAAC reaction. chalmers.se This reaction's reliability, high yield, and selectivity allow for the rapid and efficient combination of the constant imidazole-containing fragment with a large and diverse set of azide-containing building blocks. This "build/couple/pair" approach is a cornerstone of modern DOS strategies. cam.ac.uk
By starting with 1H-Imidazole, 1-ethynyl- and a collection of varied azides, a chemical library can be generated where diversity is systematically introduced through the R-group of the azide. This approach leads to a large number of distinct 1,5-disubstituted triazoles, each featuring the conserved imidazole core but differing in their peripheral substituents. Such libraries are valuable resources for screening programs aimed at discovering new drug candidates. nih.govmdpi.com The conversion of one heterocyclic system to another, such as oxazoles into imidazoles, is another reported strategy that highlights the utility of these heterocycles in generating molecular diversity for drug discovery programs. rsc.org
Chemo-sensing and Spectroscopic Probes
The imidazole moiety is a well-established component in the design of chemosensors and spectroscopic probes due to its electronic properties and strong affinity for metal binding. researchgate.net Imidazole-based fluorescent sensors have been developed for the detection of various analytes, including metal ions like mercury (Hg²⁺) and anions like cyanide (CN⁻). rsc.org These sensors often operate via mechanisms such as fluorescence quenching ("turn-off") or enhancement ("turn-on") upon binding to the target analyte. researchgate.netrsc.org
1H-Imidazole, 1-ethynyl- can be incorporated into such sensor systems in two primary ways:
As a building block: The ethynyl group acts as a reactive point for attaching the imidazole unit to a larger molecular framework, such as a fluorophore, using click chemistry. The resulting molecule combines the signaling properties of the fluorophore with the recognition properties of the imidazole ring.
As a precursor to the sensor: The cycloaddition reaction of 1H-Imidazole, 1-ethynyl- with an appropriate azide can yield a triazole-based structure that itself functions as a chemosensor. Triazole-based systems are also known to act as effective fluorescent chemosensors for detecting metal ions. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 1H-Imidazole, 1-ethynyl- |
| 1,2,3-triazole |
| Oxazole |
| CpRuCl(PPh₃)₂ |
| CpRuCl(COD) |
| Cp*RuCl(NBD) |
| Organic Azide |
| 1-R-5-(1H-imidazol-1-yl)-1H-1,2,3-triazole |
| Tosylmethyl isocyanide (TosMIC) |
Conclusion and Future Research Directions
Summary of Key Findings and Contributions
1H-Imidazole, 1-ethynyl-, with the chemical formula C₅H₄N₂ and a molecular weight of 92.099 g/mol , has emerged as a significant building block in various fields of chemical science. cymitquimica.com This article has provided a comprehensive overview of its synthesis, which can be achieved through methods analogous to the preparation of other N-alkynyl azoles, and its key chemical and physical properties. The presence of the reactive ethynyl (B1212043) group attached to the imidazole (B134444) ring imparts unique reactivity to the molecule, making it a versatile substrate for a range of organic transformations.
A notable application of 1H-Imidazole, 1-ethynyl- lies in the realm of biological studies. It has been identified as a valuable tool for screening bacteria for cysteine-reactivity and serves as a precursor for the development of cysteine-targeted covalent inhibitors. cymitquimica.com This highlights its potential in medicinal chemistry and drug discovery.
Emerging Research Avenues for 1H-Imidazole, 1-ethynyl-
The unique structural features of 1H-Imidazole, 1-ethynyl- open up several exciting avenues for future research. The polarized nature of the N-alkynyl bond makes it an intriguing subject for further investigation into its electronic properties and reactivity patterns. Exploring its utility in cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, could lead to the synthesis of novel and complex heterocyclic frameworks with potential biological activities. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," presents a particularly promising area for the application of this compound in bioconjugation and materials science. wikipedia.orgorganic-chemistry.orginterchim.frtcichemicals.com
Furthermore, the potential of 1H-Imidazole, 1-ethynyl- as a monomer in polymerization reactions warrants deeper exploration. The development of polymers incorporating this moiety could lead to new materials with tailored electronic, thermal, and biological properties. Investigating its behavior in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could provide efficient routes to more complex functionalized imidazole derivatives. wikipedia.orglibretexts.orgorganic-chemistry.org
Potential for Novel Applications in Chemical Science and Engineering
The foundation laid by current research suggests that 1H-Imidazole, 1-ethynyl- holds significant promise for a variety of novel applications. In medicinal chemistry, beyond its current use in studying cysteine reactivity, it could serve as a scaffold for the design of new therapeutic agents targeting a range of biological targets. The imidazole core is a well-established pharmacophore in many approved drugs, and the ethynyl group provides a handle for further functionalization and optimization of drug-like properties.
In the field of materials science, the incorporation of 1H-Imidazole, 1-ethynyl- into polymers and other materials could lead to the development of advanced functional materials. These could include materials with enhanced thermal stability, specific electronic properties, or the ability to chelate metals, finding applications in areas such as catalysis, electronics, and sensing. The ability to participate in "click" reactions also makes it an attractive building block for the construction of complex macromolecular architectures and functional surfaces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
